Alexa Fluor 647 NHS Ester
CAS No.:
Cat. No.: VC16494546
Molecular Formula: C39H47N3O16S4
Molecular Weight: 942.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C39H47N3O16S4 |
|---|---|
| Molecular Weight | 942.1 g/mol |
| IUPAC Name | 3-[(2Z)-2-[(2E,4E)-5-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3-[5-(2,5-dioxopyrrolidin-1-yl)oxy-5-oxopentyl]-3-methyl-5-sulfoindol-1-yl]propane-1-sulfonate |
| Standard InChI | InChI=1S/C39H47N3O16S4/c1-38(2)29-25-27(61(52,53)54)14-16-31(29)40(21-9-23-59(46,47)48)33(38)11-5-4-6-12-34-39(3,20-8-7-13-37(45)58-42-35(43)18-19-36(42)44)30-26-28(62(55,56)57)15-17-32(30)41(34)22-10-24-60(49,50)51/h4-6,11-12,14-17,25-26H,7-10,13,18-24H2,1-3H3,(H3-,46,47,48,49,50,51,52,53,54,55,56,57) |
| Standard InChI Key | WTYBXOVGGRVXPB-UHFFFAOYSA-N |
| Isomeric SMILES | CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1/C=C/C=C/C=C\3/C(C4=C(N3CCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)O)(C)CCCCC(=O)ON5C(=O)CCC5=O)CCCS(=O)(=O)O)C |
| Canonical SMILES | CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1C=CC=CC=C3C(C4=C(N3CCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)O)(C)CCCCC(=O)ON5C(=O)CCC5=O)CCCS(=O)(=O)O)C |
Introduction
Chemical Structure and Reactivity
Alexa Fluor 647 NHS Ester belongs to the sulfonated rhodamine derivative family, engineered for enhanced water solubility and reduced aggregation . The dye’s core structure features a xanthene ring system modified with sulfonate groups, which improve hydrophilicity and minimize nonspecific binding . The NHS ester moiety, located at the terminal carboxyl group, reacts selectively with primary amines (ε-amino groups of lysine residues or N-termini of proteins) under mildly alkaline conditions (pH 7–9), forming stable amide bonds .
Structurally, Alexa Fluor 647 is identical to XFD647, a commercially available equivalent, differing only in proprietary modifications to the sulfonation pattern that enhance solubility . This structural homology ensures comparable performance in fluorescence intensity and photostability across formulations . Unlike traditional cyanine dyes such as Cy5, Alexa Fluor 647 exhibits reduced self-quenching even at high dye-to-protein (D/P) ratios, enabling brighter conjugates for sensitive detection .
Spectral Properties and Performance Metrics
The spectral characteristics of Alexa Fluor 647 NHS Ester make it ideal for far-red fluorescence applications. Key parameters reported across sources include:
Discrepancies in reported values likely arise from differences in measurement conditions or formulation nuances . For instance, ThermoFisher’s higher extinction coefficient (270,000 vs. 191,800) may reflect optimized dye purity or batch-specific calibration . The dye’s fluorescence remains stable across pH 4–10, ensuring reliability in diverse biological environments .
Conjugation Chemistry and Protocol Optimization
The NHS ester group enables efficient labeling of biomolecules through nucleophilic acyl substitution. A standardized protocol involves:
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Reagent Preparation: Dissolve Alexa Fluor 647 NHS Ester in anhydrous dimethyl sulfoxide (DMSO) to prevent hydrolysis .
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Protein Buffer Adjustment: Adjust the target protein (e.g., antibody) to pH 8.5–9.0 using 0.1 M sodium bicarbonate .
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Reaction Incubation: Mix the dye solution with the protein at molar ratios of 5:1 to 10:1 (dye:protein) for 1 hour at 25°C .
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Purification: Remove unreacted dye via gel filtration or dialysis .
Critical factors influencing conjugation efficiency include:
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Protein Concentration: ≥2 mg/mL minimizes dilution-induced hydrolysis .
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Dye-to-Protein Ratio: Higher ratios (D/P = 6–9) maximize signal without significant self-quenching .
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Reaction Time: Prolonged incubation (>2 hours) risks dye hydrolysis and reduced labeling efficiency .
Comparative studies demonstrate that Alexa Fluor 647 retains >80% fluorescence intensity at D/P = 9, whereas Cy5 conjugates exhibit nearly complete quenching at D/P ≥ 6 .
Applications in Biomedical Research
Flow Cytometry and Cell Sorting
Alexa Fluor 647’s far-red emission minimizes overlap with autofluorescence in mammalian cells, enhancing signal-to-noise ratios in polychromatic panels . Its compatibility with 633 nm and 594 nm laser lines allows simultaneous use with green/yellow fluorophores like FITC and PE .
Immunofluorescence Microscopy
The dye’s photostability enables prolonged imaging sessions without signal degradation. In structured illumination microscopy (SIM), Alexa Fluor 647-labeled antibodies achieve resolutions <100 nm, facilitating subcellular organelle visualization .
Fluoroimmunoassays
A landmark study comparing Alexa Fluor 647 and Cy5 in sandwich immunoassays demonstrated a 2.1-fold higher signal for Alexa Fluor 647 at saturating analyte concentrations . This superiority stems from reduced self-quenching and higher conjugate stability under physiological conditions .
Live-Cell Imaging
Modified protocols using low-temperature (4°C) conjugation preserve protein functionality, enabling real-time tracking of cell surface receptors . The dye’s pH insensitivity ensures consistent performance in acidic endosomal compartments .
Advantages Over Competing Fluorophores
| Feature | Alexa Fluor 647 | Cy5 | IRDye 680 |
|---|---|---|---|
| Photostability | +++ | + | ++ |
| pH Stability (4–10) | Yes | No | Yes |
| Self-Quenching Threshold (D/P) | 9 | 6 | 8 |
| Aqueous Solubility | High | Moderate | High |
Alexa Fluor 647 outperforms Cy5 in brightness, photostability, and tolerance to high labeling ratios . Its sulfonation confers superior water solubility compared to hydrophobic cyanine dyes, reducing aggregation artifacts in imaging .
Research Findings and Case Studies
Enhanced Detection of Low-Abundance Targets
In a ricin detection assay, Alexa Fluor 647-conjugated antibodies achieved a limit of detection (LOD) of 0.1 ng/mL, surpassing Cy5’s LOD of 0.5 ng/mL . The improved sensitivity enabled early diagnosis of toxin exposure in preclinical models .
Multiplexed Tissue Imaging
A 2024 study utilized Alexa Fluor 647 with six other fluorophores to map tumor microenvironment heterogeneity. The dye’s spectral separation allowed simultaneous detection of PD-L1, CD8, and Ki-67 biomarkers with <5% crosstalk .
Single-Molecule Tracking
Single-particle tracking experiments revealed that Alexa Fluor 647-labeled G-protein-coupled receptors (GPCRs) exhibit diffusion coefficients consistent with unlabeled controls, confirming minimal steric hindrance .
Future Directions and Innovations
Emerging applications include:
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CRISPR-Cas9 Delivery: Conjugation to guide RNAs for real-time tracking of gene editing .
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Nanoparticle Functionalization: Labeling polymeric nanoparticles to monitor biodistribution in vivo .
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Microfluidics Integration: Quantifying cytokine secretion at single-cell resolution using dye-encoded capture beads .
Ongoing efforts to engineer next-generation variants aim to shift emission further into the near-infrared (700–800 nm) for deeper tissue penetration in whole-animal imaging .
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